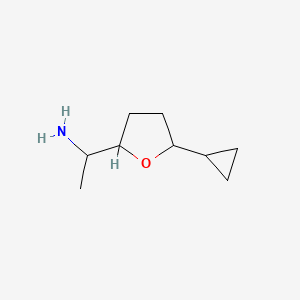![molecular formula C20H12FN3O2S B2361205 3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile CAS No. 1326859-94-2](/img/no-structure.png)
3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidine core, which is a bicyclic heterocycle consisting of a thiophene ring fused with a pyrimidine ring. This core is substituted with a 2-fluorophenyl group, a benzonitrile group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thieno[3,2-d]pyrimidine core, along with the attached 2-fluorophenyl, benzonitrile, and methyl groups. The presence of these groups would likely influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thieno[3,2-d]pyrimidine core and the attached groups. The fluorophenyl and benzonitrile groups might be susceptible to nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the nitrile group could affect its polarity and solubility .
Scientific Research Applications
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its structure allows for multiple points of reactivity, making it suitable for cross-coupling reactions and as a precursor for synthesizing various boronic esters. These esters are pivotal in Suzuki-Miyaura coupling, a widely used reaction to form carbon-carbon bonds .
Medicinal Chemistry
In medicinal chemistry, this compound’s core structure is explored for its potential as an antitubercular agent . Derivatives of this compound have been synthesized and tested against Mycobacterium tuberculosis, showing promising activity. The modifications at the C-4 position of the 7-deazapurine ring are particularly crucial for optimizing the drug-like properties .
Catalysis
The compound’s ability to undergo transformations makes it valuable in catalysis research. It can be used in protodeboronation reactions, which are essential for removing boron moieties from molecules after certain synthetic steps. This is particularly important in the development of new catalytic methods for organic transformations .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile involves the condensation of 2-fluorobenzaldehyde with 2-thiophenecarboxylic acid to form 2-(2-fluorophenyl)thiophene-3-carboxaldehyde. This intermediate is then reacted with urea and acetic anhydride to form 3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine. The final step involves the reaction of this intermediate with benzyl cyanide to form the desired compound.", "Starting Materials": [ "2-fluorobenzaldehyde", "2-thiophenecarboxylic acid", "urea", "acetic anhydride", "benzyl cyanide" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with 2-thiophenecarboxylic acid in the presence of a base such as potassium carbonate to form 2-(2-fluorophenyl)thiophene-3-carboxaldehyde.", "Step 2: Reaction of 2-(2-fluorophenyl)thiophene-3-carboxaldehyde with urea and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form 3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine.", "Step 3: Reaction of 3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine with benzyl cyanide in the presence of a base such as potassium carbonate to form 3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile." ] } | |
CAS RN |
1326859-94-2 |
Product Name |
3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile |
Molecular Formula |
C20H12FN3O2S |
Molecular Weight |
377.39 |
IUPAC Name |
3-[[3-(2-fluorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C20H12FN3O2S/c21-15-6-1-2-7-16(15)24-19(25)18-17(8-9-27-18)23(20(24)26)12-14-5-3-4-13(10-14)11-22/h1-10H,12H2 |
InChI Key |
OQUBXWNWGUVSDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C#N)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



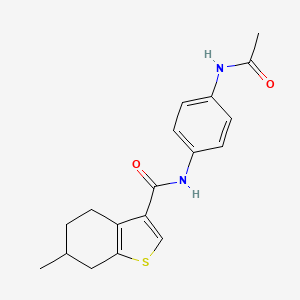
![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide](/img/structure/B2361124.png)
![3-(phenylsulfonyl)-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361126.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2361127.png)
![3-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B2361130.png)
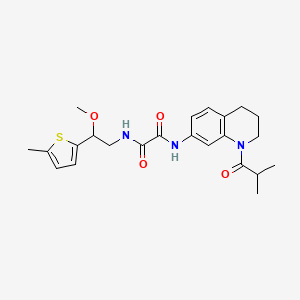
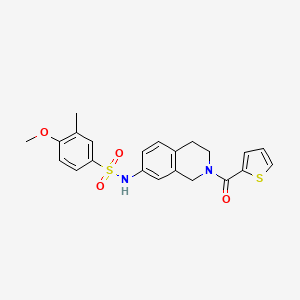
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2361134.png)
![6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one](/img/structure/B2361135.png)
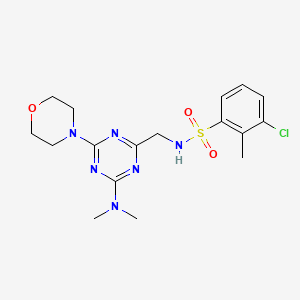
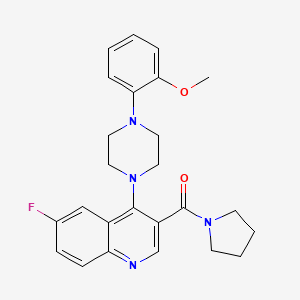
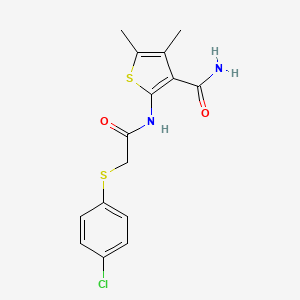
![5-bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2361140.png)
